2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]acetamide
Description
This compound is a pyridazinone-based acetamide derivative featuring a 2,5-dimethoxyphenyl substituent at the 3-position of the dihydropyridazinone core and a furfurylmethyl group attached to the acetamide nitrogen. Structural determination of such compounds often employs crystallographic tools like SHELX and WinGX for refinement and visualization .
Properties
IUPAC Name |
2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5/c1-25-13-5-7-17(26-2)15(10-13)16-6-8-19(24)22(21-16)12-18(23)20-11-14-4-3-9-27-14/h3-10H,11-12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXWMYIGHUPBJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]acetamide typically involves multiple steps. One common approach is to start with the preparation of the pyridazinone core, followed by the introduction of the dimethoxyphenyl group and the furan moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-inflammatory or anticancer agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features:
- Core scaffold: The pyridazinone-acetamide framework is shared with pharmacologically active analogs.
- Substituent variability : Differences in aryl/heteroaryl groups and side chains dictate functional properties.
Table 1: Structural Comparison of Acetamide Derivatives
Structural Insights :
- The 2,5-dimethoxyphenyl group in the target compound contrasts with 2,6-dimethylphenoxy in ’s antimicrobial agent, suggesting divergent electronic and steric profiles.
- The furan-2-ylmethyl side chain may improve membrane permeability compared to the tetrahydropyrimidinyl group in ’s compound.
Hypothetical Activity Profile:
- Target Compound : The dimethoxy groups could enhance binding to oxidoreductases or kinases, while the furan moiety might reduce metabolic degradation compared to saturated heterocycles.
- Compounds: The 2,6-dimethylphenoxy and tetrahydropyrimidinyl groups in these analogs are associated with antimicrobial activity, likely via interference with bacterial cell-wall synthesis .
- Herbicidal Analogs (): Chloroacetamides like metazachlor inhibit very-long-chain fatty acid (VLCFA) synthesis in plants . The target compound’s dimethoxy groups may redirect its activity toward non-pesticidal targets.
Physicochemical Properties
Table 2: Property Comparison
Biological Activity
The compound 2-[3-(2,5-dimethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(furan-2-yl)methyl]acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 342.35 g/mol. The structure features a pyridazine ring, which is known for its diverse biological activities, and a furan moiety that may contribute to its pharmacological effects.
Antioxidant Activity
Research indicates that compounds containing both furan and pyridazine structures often exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress-related diseases. In vitro studies have shown that similar compounds can effectively scavenge free radicals, thus protecting cellular components from oxidative damage.
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of related pyridazine derivatives. For instance, compounds with structural similarities have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial activity. Related compounds have shown efficacy against a range of pathogens, including bacteria and fungi. The presence of the furan ring is particularly noted for enhancing antimicrobial properties, possibly through interference with microbial metabolic pathways.
Case Study: Cytotoxicity in Cancer Cells
A study investigated the cytotoxic effects of a similar compound on human cancer cell lines. The results indicated that the compound induced significant cell death in breast cancer cells (MCF-7) through the activation of caspase pathways, leading to apoptosis. The study concluded that this class of compounds could serve as a foundation for developing new anticancer agents.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Cell cycle arrest at G2/M phase |
| A549 | 18 | Inhibition of proliferation |
Mechanistic Studies
Mechanistic studies revealed that the compound interacts with specific protein targets involved in cell signaling pathways. For example, it was found to inhibit the activity of certain kinases associated with cancer progression, thereby reducing tumor growth in xenograft models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
